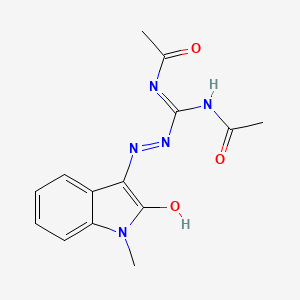
N,N'-diacetyl-N''-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reagents: Hydrazine hydrate, Acetic anhydride
- Conditions: Stirring at room temperature
Step 3: Final Product Formation
- Reagents: N,N’-diacetylhydrazine
- Conditions: Reflux in ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetyl and carbonohydrazonic groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
-
Step 1: Preparation of Indole Core
- Starting material: Isatin (1H-indole-2,3-dione)
- Reagents: Methylamine, Acetic anhydride
- Conditions: Reflux in ethanol
化学反応の分析
Types of Reactions
N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the indole core, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
科学的研究の応用
N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
類似化合物との比較
Similar Compounds
- **4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Methisazone (N-methylisatin-β-thiosemicarbazone)
- Isatin derivatives
Uniqueness
N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
特性
分子式 |
C14H15N5O3 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC名 |
N-[N'-acetyl-N-(2-hydroxy-1-methylindol-3-yl)iminocarbamimidoyl]acetamide |
InChI |
InChI=1S/C14H15N5O3/c1-8(20)15-14(16-9(2)21)18-17-12-10-6-4-5-7-11(10)19(3)13(12)22/h4-7,22H,1-3H3,(H,15,16,20,21) |
InChIキー |
VAFKCVQHHWPDTB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=NC(=O)C)N=NC1=C(N(C2=CC=CC=C21)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


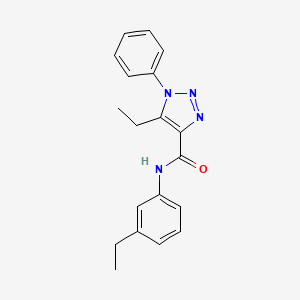
![6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369476.png)
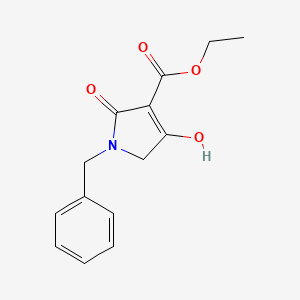
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13369486.png)
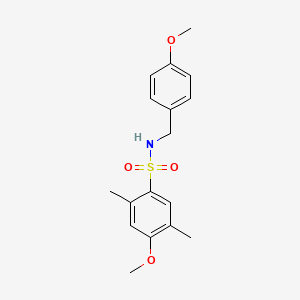
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369527.png)
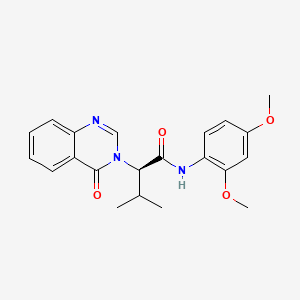
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
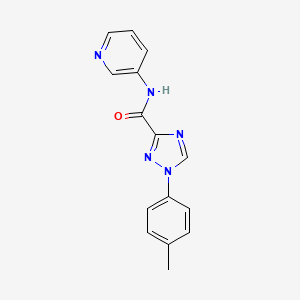
![5-benzyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369564.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)
